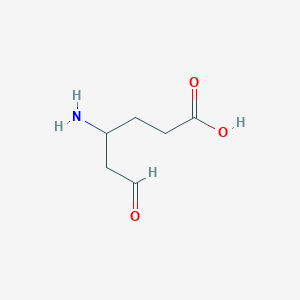![molecular formula C16H16B2O4 B14263996 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3,2-dioxaborolane) CAS No. 135615-38-2](/img/structure/B14263996.png)
2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3,2-dioxaborolane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[4-(1,3,2-dioxaborolan-2-yl)phenyl]phenyl]-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features two boronic ester groups attached to a biphenyl structure, making it a valuable intermediate in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[4-(1,3,2-dioxaborolan-2-yl)phenyl]phenyl]-1,3,2-dioxaborolane typically involves the reaction of 4-bromo-1,1’-biphenyl with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium acetate. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves crystallization or chromatography to obtain the pure product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-[4-(1,3,2-dioxaborolan-2-yl)phenyl]phenyl]-1,3,2-dioxaborolane undergoes several types of reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic ester groups can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.
Substitution: The compound can undergo nucleophilic substitution reactions where the boronic ester groups are replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate or sodium carbonate.
Oxidizing Agents: Hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation of the boronic ester groups.
Applications De Recherche Scientifique
2-[4-[4-(1,3,2-dioxaborolan-2-yl)phenyl]phenyl]-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Investigated for its potential in cancer therapy and antimicrobial treatments.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-[4-[4-(1,3,2-dioxaborolan-2-yl)phenyl]phenyl]-1,3,2-dioxaborolane involves its ability to form stable covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic ester reacts with aryl halides to form biaryl compounds through a palladium-catalyzed cross-coupling mechanism. The boronic ester groups also facilitate the formation of phenols through oxidation reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar coupling reactions.
Phenylboronic Acid: Another boronic acid derivative with applications in organic synthesis.
Bis(pinacolato)diboron: A reagent used in the synthesis of boronic esters.
Uniqueness
2-[4-[4-(1,3,2-dioxaborolan-2-yl)phenyl]phenyl]-1,3,2-dioxaborolane is unique due to its dual boronic ester groups attached to a biphenyl structure. This configuration enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules .
Propriétés
Numéro CAS |
135615-38-2 |
|---|---|
Formule moléculaire |
C16H16B2O4 |
Poids moléculaire |
293.9 g/mol |
Nom IUPAC |
2-[4-[4-(1,3,2-dioxaborolan-2-yl)phenyl]phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H16B2O4/c1-5-15(17-19-9-10-20-17)6-2-13(1)14-3-7-16(8-4-14)18-21-11-12-22-18/h1-8H,9-12H2 |
Clé InChI |
PTCBRBCVXDJGOY-UHFFFAOYSA-N |
SMILES canonique |
B1(OCCO1)C2=CC=C(C=C2)C3=CC=C(C=C3)B4OCCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



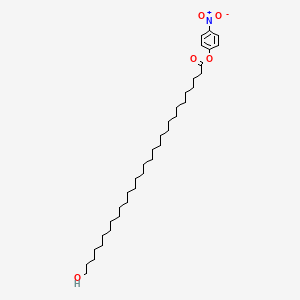
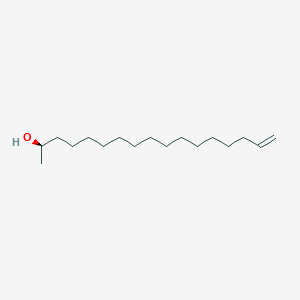
![(4R,4aR,7aR)-4-methyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[b]pyridin-2-amine;hydrochloride](/img/structure/B14263927.png)
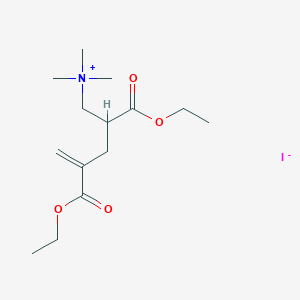
![5,6-Diphenyl-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one](/img/structure/B14263937.png)
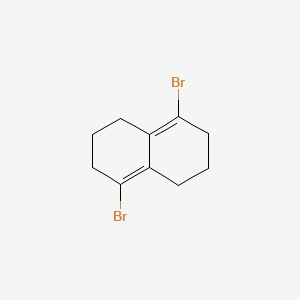

![Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate](/img/structure/B14263976.png)
![2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane](/img/structure/B14263981.png)
![1H-Pyrrolo[2,3-b]pyridin-4-amine, 6-methyl-1-(phenylsulfonyl)-](/img/structure/B14263987.png)

![Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]-](/img/structure/B14264000.png)
